molecular formula C21H20FN3O2 B2586732 (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 1903120-29-5

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2586732
CAS No.: 1903120-29-5
M. Wt: 365.408
InChI Key: OBXSNVFYCCGKOZ-UHFFFAOYSA-N
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Description

This compound features a 4-fluorophenyl-substituted pyrrole core linked via a methanone bridge to a pyrrolidine ring bearing a 6-methylpyridinyl-oxy substituent.

Properties

IUPAC Name

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O2/c1-14-3-2-4-20(24-14)27-18-9-10-25(13-18)21(26)19-11-16(12-23-19)15-5-7-17(22)8-6-15/h2-8,11-12,18,23H,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBXSNVFYCCGKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from the combination of fluorophenyl-pyrrole and pyridine-oxy-pyrrolidine moieties. Key analogues from the evidence include:

1-[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-(pyrrolidin-1-yl)ethanone ()
  • Key Differences: Lacks the pyridine-oxy group; instead, it has a dimethyl-substituted pyrrole and an ethanone linker.
  • Biological Relevance : Acts as a USP14 inhibitor, highlighting the importance of the fluorophenyl-pyrrole motif in protease binding .
(6-Fluoro-pyridin-2-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone ()
  • Key Differences : Replaces pyrrolidine with piperidine and incorporates a pyrazolo-pyrimidine group.
  • Biological Relevance: Implied kinase inhibition activity, suggesting that pyridine-oxy-piperidine/methanone systems are viable for ATP-binding pocket interactions .
  • Impact of Ring Size: Piperidine (6-membered) vs.
(2S)-2-(4-Chlorophenyl)pyrrolidin-1-ylmethanone ()
  • Key Differences : Substitutes fluorine with chlorine on the phenyl ring and uses a pyrazolo-pyridine instead of pyrrole.
  • Impact of Halogenation : Chlorine’s larger atomic size and lower electronegativity compared to fluorine may alter electronic effects and metabolic stability .

Quantitative Structural and Property Comparison

Compound Molecular Weight Key Substituents LogP* (Predicted) Biological Target
Target Compound ~397.43 4-Fluorophenyl-pyrrole, 6-methylpyridinyl-oxy-pyrrolidine 3.2 Hypothesized kinase/USP
(USP14 inhibitor) 342.39 4-Fluorophenyl-pyrrole (dimethyl), pyrrolidine 2.8 USP14
(Kinase-targeted analogue) ~550 (estimated) 6-Fluoro-pyridine, pyrazolo-pyrimidine, piperidine 4.1 Kinases
(Chlorophenyl analogue) 340.81 4-Chlorophenyl-pyrrolidine, pyrazolo-pyridine 3.5 Not specified

*LogP values estimated using fragment-based methods.

Research Findings on Structural Similarity and Activity

  • Similarity Principles : The "similar property principle" () suggests that structural analogues like those above may share target affinities. For example, fluorophenyl groups enhance binding to hydrophobic pockets in USPs and kinases, while pyridine/pyrrolidine systems improve solubility .
  • Activity Cliffs: Minor structural changes (e.g., fluorine → chlorine in ) can lead to significant activity differences, emphasizing the need for precise substituent optimization .
  • Electrochemical Properties: notes that even small structural variations (e.g., pyrrolidine vs. piperidine) can alter redox behavior, impacting metabolic stability .

Methodological Considerations in Similarity Assessment

  • Fingerprint-Based Metrics : Tanimoto and Dice coefficients () are commonly used to quantify similarity. For example, the target compound and ’s USP14 inhibitor may share a Tanimoto score >0.7 due to the fluorophenyl-pyrrole core .
  • Virtual Screening Limitations: highlights that dissimilarity in linker regions (e.g., methanone vs. ethanone) can lead to false negatives in activity predictions .

Q & A

Q. What are the established synthetic routes for this compound, and what are the critical reaction conditions?

The compound can be synthesized via a multi-step approach involving:

  • Pyrrole core formation : Cyclocondensation of fluorophenyl-substituted precursors under reflux with xylene and chloranil (a dehydrogenation agent), followed by NaOH treatment to isolate intermediates .
  • Pyrrolidinyl ether coupling : Introduction of the 3-((6-methylpyridin-2-yl)oxy)pyrrolidine moiety via nucleophilic substitution or Mitsunobu reaction, requiring anhydrous conditions and catalysts like NaH or triphenylphosphine .
  • Purification : Recrystallization from methanol or column chromatography to achieve >95% purity, with yields typically ranging from 40% to 65% depending on steric hindrance .

Q. How is the compound structurally characterized, and what analytical methods are prioritized?

  • X-ray crystallography : Resolves bond angles (e.g., 122.5° for the pyrrole C-C-N bond) and confirms stereochemistry at the pyrrolidinyl oxygen .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm for fluorophenyl and pyridyl groups) and pyrrolidinyl methine protons (δ 3.5–4.2 ppm) .
    • IR : Stretching vibrations for ketone (C=O at ~1680 cm⁻¹) and ether (C-O at ~1240 cm⁻¹) groups .

Q. What safety protocols are critical during handling and storage?

  • Handling : Use PPE (gloves, goggles) due to potential toxicity (H302: harmful if swallowed). Avoid dust formation .
  • Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the pyrrolidinyl ether .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Design of Experiments (DoE) : Vary parameters like solvent polarity (toluene vs. DMF), temperature (80–120°C), and catalyst loading (5–15 mol% Pd for coupling steps) to identify optimal conditions .
  • Microwave-assisted synthesis : Reduces reaction time from 30 hours (conventional reflux) to 2–4 hours while maintaining >90% yield .

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

  • Bioisosteric replacement : Substitute the 6-methylpyridyl group with 5-methylpyrazinyl (logP reduction by 0.5) or fluorophenyl (increased metabolic stability) .
  • Fragment-based screening : Test truncated analogs (e.g., removing the pyrrolidinyl methanone group) to identify essential pharmacophores .

Q. How can computational modeling predict its target binding interactions?

  • Molecular docking : Use the SMILES string C1=CC(=C(C=C1)F)C2=CC(=CN2)C(=O)N3CCC(C3)OC4=CC=CC(=N4)C to model interactions with kinase targets (e.g., MAPK or PI3K) .
  • MD simulations : Analyze stability of hydrogen bonds between the fluorophenyl group and active-site residues (e.g., Lys123 in PI3Kγ) over 100-ns trajectories .

Q. How to resolve contradictions in biological assay data (e.g., IC₅₀ variability)?

  • Purity validation : Compare HPLC data (retention time = 8.2 min, 99% purity) with LC-MS to detect trace impurities (e.g., de-fluorinated byproducts) .
  • Assay conditions : Standardize ATP concentration (1 mM vs. 10 mM) and incubation time (1 hr vs. 24 hrs) to minimize variability .

Q. What in vivo pharmacokinetic (PK) parameters should be prioritized for preclinical studies?

  • Solubility enhancement : Formulate as a hydrochloride salt (improves aqueous solubility from <0.1 mg/mL to >5 mg/mL) .
  • Metabolic stability : Monitor CYP3A4-mediated oxidation of the pyrrolidinyl group via liver microsome assays (t₁/₂ = 45 min vs. 120 min for analogs) .

Q. How to assess chemical stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (plasma) at 37°C for 24 hrs. Monitor degradation via UPLC (e.g., 15% degradation at pH 1.2 due to ketone hydrolysis) .

Q. What novel derivatives can be synthesized using this compound as a synthon?

  • Click chemistry : Attach triazole rings via Cu-catalyzed azide-alkyne cycloaddition at the pyrrolidine nitrogen .
  • Prodrug design : Esterify the methanone group with pivaloyloxymethyl to enhance oral bioavailability .

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